
Ethyl (4-methyl-1-piperazinyl)acetate
Overview
Description
Ethyl (4-methyl-1-piperazinyl)acetate (CAS 28920-67-4) is an organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and an ethyl acetate moiety. It is structurally characterized by the ester linkage between the piperazinyl group and the ethyl acetate chain. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of antipsychotics and antibacterial agents .
Key properties:
- Molecular formula: C₉H₁₇N₂O₂
- Molecular weight: 185.25 g/mol
- Availability: Discontinued by some suppliers (e.g., CymitQuimica) but available in small quantities (e.g., 100 mg for $80 from Santa Cruz Biotechnology) .
Preparation Methods
Common Synthetic Route: Nucleophilic Substitution with Ethyl Bromoacetate
Reaction Scheme:
- Reactants: 1-methylpiperazine + ethyl bromoacetate
- Conditions: Basic medium (to deprotonate the amine), often room temperature or mild heating
- Mechanism: Nucleophilic substitution (SN2) where the nitrogen of 1-methylpiperazine attacks the electrophilic carbon adjacent to the bromine in ethyl bromoacetate, displacing bromide and forming the ethyl (4-methyl-1-piperazinyl)acetate.
Key Points:
- This method is straightforward and widely employed due to the availability of starting materials.
- The reaction typically proceeds with good yields.
- Basic conditions help to neutralize the released hydrobromic acid and promote substitution.
Alternative Method Using Ethyl Chloroacetate and Ionic Liquid Medium
A patented method (CN102558089B) describes a preparation process involving ethyl chloroacetate and 1-methylpiperazine in the presence of an ionic liquid, specifically 1-ethyl-3-methylimidazolium thiocyanate ([Emim]SCN), which acts both as a solvent and a reagent medium.
Detailed Procedure:
- Step 1: At room temperature, ethyl chloroacetate is added to [Emim]SCN and stirred for 1.5 to 2 hours.
- Step 2: Acetic acid is added and stirred for 5-7 minutes at room temperature.
- Step 3: 1-methylpiperazine is introduced, and the mixture is stirred magnetically at room temperature for 1.5 to 2 hours.
- Step 4: Reaction is stopped, cooled, and the mixture is extracted with dichloromethane and water.
- Step 5: The organic layer is dried over anhydrous magnesium sulfate, solvent evaporated, and the crude product purified by column chromatography using methanol, dichloromethane, and triethylamine as eluents.
Advantages:
- The use of ionic liquid medium improves reaction efficiency and environmental compatibility.
- Mild reaction conditions (room temperature) reduce side reactions.
- The method achieves a high yield of 73-76%.
- The process is scalable and suitable for industrial production.
Purification Techniques
Purification is critical to obtain high-purity this compound, especially for pharmaceutical applications.
- Extraction: Dichloromethane and water are used to separate the organic product from aqueous impurities.
- Drying: Anhydrous magnesium sulfate is employed to remove residual water from the organic phase.
- Chromatography: Column chromatography with eluents such as methanol, dichloromethane, and triethylamine effectively isolates the pure compound as a white solid.
Summary Table of Preparation Methods
Method | Reactants | Solvent/Medium | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Nucleophilic substitution with ethyl bromoacetate | 1-methylpiperazine + ethyl bromoacetate | Basic aqueous or organic medium | Room temp or mild heat | Moderate to high | Simple, widely used, good yields |
Ionic liquid-mediated synthesis (CN102558089B) | 1-methylpiperazine + ethyl chloroacetate | [Emim]SCN ionic liquid | Room temperature | 73-76 | Mild, efficient, environmentally friendly, industrially scalable |
Research Findings and Industrial Relevance
- The ionic liquid method is notable for its balance of operational simplicity, cost-effectiveness, and environmental safety.
- The reaction proceeds efficiently at room temperature, minimizing energy consumption.
- The purification steps ensure pharmaceutical-grade purity.
- The method’s reported yield (73-76%) is competitive and suitable for scale-up.
Chemical Reactions Analysis
Alkylation and Arylation
The secondary amine in EMPA’s piperazine ring undergoes alkylation/arylation with electrophiles, enabling structural diversification:
2.1. Reaction with Diazonium Salts
EMPA reacts with diazonium salts (Ar–N₂⁺) to form aryl-substituted piperazines . For example:
-
Product : 1-Ethyl-4-[2-aryl-1-diazenyl]piperazine derivatives
-
Conditions : 0–5°C in aqueous medium, neutralized with NaHCO₃ .
Table 1: Yields of Aryl Derivatives
Aryl Group | Yield (%) |
---|---|
4-Nitrobenzene | 89 |
3-Pyridyl | 78 |
2-Bromobenzene | 65 |
2.2. Alkylation with Alkyl Halides
EMPA reacts with alkyl halides (R–X) to form quaternary ammonium salts. For example:
Acylation and Carbamate Formation
The piperazine nitrogen reacts with acylating agents:
3.1. Reaction with Chloroformates
EMPA forms carbamates when treated with chloroformates (e.g., ethyl chlorformate):
3.2. Carbon Dioxide (CO₂) Capture
While not directly studied for EMPA, piperazine derivatives react with CO₂ via a six-membered zwitterionic mechanism , forming carbamates . This suggests EMPA could act as a CO₂ scrubber in industrial applications .
Hydrolysis and Transesterification
The ethyl ester group in EMPA undergoes hydrolysis or transesterification:
4.1. Acid/Base Hydrolysis
-
Product : (4-Methylpiperazin-1-yl)acetic acid
-
Conditions :
4.2. Transesterification
EMPA reacts with alcohols (e.g., methanol) under acidic catalysis:
5.1. Suzuki-Miyaura Cross-Coupling
EMPA derivatives participate in palladium-catalyzed coupling with aryl boronic acids:
5.2. Reductive Amination
The piperazine nitrogen reacts with aldehydes/ketones in the presence of NaBH₃CN:
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl (4-methyl-1-piperazinyl)acetate serves as a crucial building block in the synthesis of several pharmaceuticals:
- Imatinib Synthesis : This compound is utilized in synthesizing the anticancer drug imatinib, which is effective against chronic myeloid leukemia (CML). The synthesis involves coupling amine and carboxylic acid precursors using N,N'-carbonyldiimidazole (CDI) as a condensing agent, significantly improving yield and efficiency.
- Benzimidazole Derivatives : The compound is also reacted with benzimidazole derivatives to form new compounds with potential therapeutic applications in cancer treatment.
Pharmacological Studies
This compound exhibits various biological activities:
- Anti-inflammatory and Analgesic Effects : A derivative of this compound has shown significant anti-nociceptive activity in animal models, reducing pain responses in tests such as the acetic acid-induced writhing test and formalin test.
- Anxiolytic and Antidepressant Potential : Research indicates that compounds derived from this compound may offer new therapeutic options for treating anxiety and depression by interacting with multiple pharmacological targets .
Material Science
In material science, this compound is studied for its mechanical stability properties. The compound's unique structure allows for enhanced performance in device fabrication, contributing to advancements in materials used in electronics and other applications.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of piperazine derivatives on various human cancer cell lines. This compound derivatives exhibited significant inhibition of cell growth across multiple types of cancer cells, including breast, lung, and colorectal cancers. The results indicated that these compounds could serve as potential candidates for developing new anticancer therapies .
Cell Line | EC50 Value (µM) | Activity Level |
---|---|---|
MCF7 (Breast Cancer) | 0.70 - 0.99 | High Cytotoxicity |
A549 (Lung Cancer) | 1.4 - 10.5 | Moderate Cytotoxicity |
HT29 (Colorectal) | 0.8 - 10 | Variable Activity |
Case Study 2: Pharmacological Evaluation
Research on a derivative of this compound demonstrated its potential as an anxiolytic agent. In preclinical trials, it exhibited significant reductions in anxiety-like behaviors in rodent models, suggesting its viability as a candidate for further development into therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of Ethyl (4-methyl-1-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural similarities with Ethyl (4-methyl-1-piperazinyl)acetate, as identified by CAS-based similarity analyses ():
Functional and Pharmacological Differences
(a) Ethyl vs. Methyl Esters
- Methyl 4-Methyl-1-piperazineacetate : The methyl ester reduces molecular weight (157.22 g/mol vs. 185.25 g/mol) and may alter metabolic stability due to faster hydrolysis .
(b) Piperazine Substitutions
- Ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)benzoyl acetate (CAS 108860-30-6): A fluoro-substituted derivative used in the synthesis of Rufloxacin hydrochloride, a fluoroquinolone antibiotic. The trifluoro and benzoyl groups enhance antibacterial activity .
(c) Bioavailability and Stability
- This compound’s piperazine ring provides basicity (pKa ~8.5), facilitating salt formation with acids (e.g., HCl in pharmaceutical formulations) .
- In contrast, Ethyl 2-(4-piperazin-1-ylphenoxy)acetate (CAS 1365874-61-8) contains a phenoxy group, which may reduce solubility in aqueous media but improve binding to hydrophobic targets .
Biological Activity
Ethyl (4-methyl-1-piperazinyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of piperazine derivatives with ethyl acetate. The molecular structure features a piperazine ring substituted with a methyl group, which contributes to its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of piperazine derivatives, including this compound.
Table 1: Anticancer Activity of this compound
Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 0.70 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 1.50 | Inhibition of cell proliferation |
HL-60 (Leukemia) | 0.80 | Cell cycle arrest and apoptosis |
Studies indicate that compounds containing the piperazine moiety exhibit strong cytotoxic effects against various human cancer cell lines. For instance, Sommerwerk et al. reported that derivatives with piperazine showed significant growth inhibition across multiple cancer types, with EC50 values often below 10 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. Research has shown that it exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Used |
---|---|---|
E. coli | 15 | Gentamicin |
S. aureus | 18 | Gentamicin |
Using the cup-plate method, this compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of this compound, particularly its anxiolytic and antidepressant-like activities. The compound's interaction with serotonin receptors and GABAA receptors has been highlighted as a mechanism for its anxiolytic effects.
In a behavioral study on mice, administration of this compound resulted in significant anxiolytic-like activity, which was blocked by specific receptor antagonists, indicating its action through serotonergic pathways .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various piperazine derivatives, including this compound, where researchers observed a broad spectrum of activity against human cancer cell lines and bacterial strains. The findings suggest that modifications to the piperazine structure can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl (4-methyl-1-piperazinyl)acetate, and how is the reaction monitored?
- Methodological Answer : A common approach involves reductive amination between 4-methylpiperazine and an ethyl glyoxylate derivative. Sodium triacetoxy borohydride (STAB) is used as a reducing agent in dichloromethane (DCM), followed by purification via flash chromatography (ethyl acetate/hexane gradients). Reaction progress is monitored by TLC (e.g., ethyl acetate:hexanes 35:65), with visualization under UV or iodine vapor .
Reaction Parameters | Conditions |
---|---|
Reducing Agent | Sodium triacetoxy borohydride |
Solvent | Dichloromethane |
Purification | Gradient flash chromatography (6–25% ethyl acetate in hexanes) |
Q. What physicochemical properties are critical for handling this compound in the lab?
- Methodological Answer : Key properties include:
- Boiling Point : ~77°C (similar to ethyl acetate derivatives) .
- Solubility : Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to low polarity (dielectric constant ~6.02) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions, forming acetic acid and ethanol derivatives. Store under inert atmosphere at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify piperazine protons (δ 2.2–2.8 ppm) and ester carbonyl (δ 170–175 ppm) .
- GC-MS : Confirms molecular ion peaks (e.g., m/z 88 for ethyl acetate fragments) and detects impurities .
- IR : Ester C=O stretch (~1740 cm⁻¹) and N-H bending (piperazine, ~1450 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer : Yield improvements (e.g., from 70% to >80%) require:
- Stoichiometric Control : Excess 4-methylpiperazine (1.2–1.5 eq) to drive reductive amination .
- Temperature : Maintain 0–5°C during STAB addition to minimize side reactions.
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction. Use anhydrous MgSO₄ for drying .
Q. How do researchers resolve contradictions in biological activity data for piperazine-containing compounds?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are addressed by:
- Standardized Assays : Use recombinant proteins (e.g., proteasomes) to control for batch variability .
- Metabolite Screening : LC-MS/MS identifies hydrolysis products (e.g., free piperazine) that may interfere with activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to validate experimental IC₅₀ .
Q. What strategies mitigate hydrolysis of this compound during storage?
- Methodological Answer :
- Stabilizers : Add 1–2% molecular sieves (3Å) to absorb moisture .
- Packaging : Use amber glass vials with PTFE-lined caps under argon .
- Formulation : Convert to a salt (e.g., hydrochloride) for improved stability in aqueous buffers .
Q. Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar piperazine esters?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. methanol) produce different crystal forms .
- Purity : Impurities (e.g., unreacted 4-methylpiperazine) lower observed melting points. Validate purity via HPLC (>95%) before reporting .
Q. Methodological Tables
Analytical Method | Key Parameters | Reference |
---|---|---|
TLC Monitoring | Rf = 0.4 (ethyl acetate:hexanes 35:65) | |
Flash Chromatography | Gradient: 6% → 25% ethyl acetate in hexanes | |
GC-MS Analysis | Column: DB-5MS; Carrier Gas: He (1.2 mL/min) |
Properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETJQVJIERQYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183119 | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28920-67-4 | |
Record name | Ethyl 4-methyl-1-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28920-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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